Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate
Description
Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a p-tolyl (4-methylphenyl) group at the 6-position and an ester moiety at the 4-position. The 3-oxo group contributes to hydrogen-bonding interactions, while the p-tolyl substituent enhances lipophilicity, influencing solubility and molecular recognition properties. Structural analysis of such compounds often employs crystallographic techniques like those implemented in the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIUTURDGVXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of 3-oxo-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
| Compound Name (CAS) | 6-Position Substituent | Molecular Formula |
|---|---|---|
| Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate | p-tolyl (C₆H₄CH₃) | C₁₅H₁₆N₂O₃ |
| Ethyl 3-oxo-6-(pyridin-4-yl)-2,3-dihydropyridazine-4-carboxylate (N/A) | Pyridin-4-yl (C₅H₄N) | C₁₃H₁₃N₃O₃ |
| Ethyl 6-oxo-4-CF₃-1-[3-CF₃-phenyl]-... (478067-01-5) | 3-CF₃-phenyl | C₁₅H₁₀F₆N₂O₃ |
| Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate (N/A) | None (Cl at 3-position) | C₇H₇ClN₂O₃ |
Physical-Chemical Properties
Key differences in molecular weight (MW), hydrophobicity (LogP), and polarity (PSA):
- The p-tolyl derivative (MW ≈ 272.3 g/mol) has moderate lipophilicity, balancing solubility and membrane permeability.
- The CF₃-containing compound (MW = 380.24 g/mol, XLogP3 = 3.4) is highly lipophilic, favoring blood-brain barrier penetration but reducing aqueous solubility .
- The chlorinated analogue (MW = 202.60 g/mol, LogP = 1.01) exhibits lower hydrophobicity, making it more suitable for hydrophilic environments .
Table 2: Physical-Chemical Properties
| Compound | MW (g/mol) | LogP/XLogP3 | PSA (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Ethyl 3-oxo-6-(p-tolyl)-... | ~272.3 | ~2.1* | ~59.1* | 5 |
| Ethyl 6-oxo-4-CF₃-1-[3-CF₃-phenyl]-... | 380.24 | 3.4 | 59.1 | 10 |
| Ethyl 3-chloro-6-oxo-... | 202.60 | 1.01 | 72.31 | 5 |
*Estimated via analogous compounds.
Hydrogen Bonding and Crystal Packing
The 3-oxo and ester groups in the target compound act as hydrogen-bond acceptors, facilitating interactions critical for crystal packing or biological activity. In contrast:
- The CF₃-containing compound () lacks hydrogen-bond donors, relying on van der Waals interactions due to its high hydrophobicity.
- Compounds with amide or ether substituents (e.g., , CAS 899943-06-7) exhibit increased hydrogen-bond donors/acceptors, enhancing solubility and molecular recognition .
Biological Activity
Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazones and carbonyl compounds under controlled conditions. The product can be characterized using various spectroscopic techniques including NMR and mass spectrometry.
Example Synthesis Procedure:
- Reagents : p-Tolualdehyde, ethyl acetoacetate, hydrazine hydrate.
- Method : The reaction mixture is heated under reflux in ethanol for several hours.
- Purification : The crude product is filtered, washed with cold water, and recrystallized from ethanol.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent efficacy.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. For instance, it reduced TNF-alpha levels significantly in lipopolysaccharide-stimulated macrophages.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against biofilm-forming bacteria. The results showed a reduction in biofilm formation by over 60% compared to untreated controls. -
Case Study on Cytotoxicity :
In a cytotoxicity assay against cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 30 µM, indicating potential as an anticancer agent.
The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with bacterial cell wall synthesis and inflammatory pathways. Additionally, it may interfere with DNA replication in cancer cells.
Q & A
Q. What are the optimal synthetic conditions for Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate?
The synthesis typically involves multi-step reactions, including condensation and cyclization. Key parameters include:
- Temperature : Maintained between 60–80°C during cyclization to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ (0.5–1.0 eq) accelerate ring formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of methods is required:
- NMR : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., carbonyl at δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.12).
- X-ray Crystallography : Resolves 3D geometry; SHELXL refines crystallographic data to R-factor <0.05 .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution at the tosyloxy group be elucidated?
Mechanistic studies involve:
- Kinetic Analysis : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to distinguish SN1 vs. SN2 pathways.
- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles to track oxygen transfer in substitution reactions.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder : Flexible substituents (e.g., ethyl ester) require multi-conformer modeling in SHELXL.
- Twinning : Detected via ROTAX analysis; resolved using TWIN commands with HKLF5 data.
- Validation : Cross-check with PLATON’s ADDSYM to avoid overfitting .
Q. What methodologies are used to evaluate biological activity and target interactions?
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays with IC₅₀ determination) and cytotoxicity screening (MTT assay on cancer cell lines).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets).
- SAR Studies : Modify substituents (e.g., p-tolyl vs. phenyl) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
